molecular formula C18H18F6N2O5 B2576719 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) CAS No. 1909308-52-6

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)

Cat. No.: B2576719
CAS No.: 1909308-52-6
M. Wt: 456.341
InChI Key: BVMLWTABYFTLEH-UHFFFAOYSA-N
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Description

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C14H16N2O.2C2HF3O2. It is known for its unique structure, which includes an isoquinoline moiety attached to a piperidine ring, and is often used in various scientific research applications .

Preparation Methods

The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-isoquinolin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;2*3-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMLWTABYFTLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-52-6
Record name 4-(isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)
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